2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione
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Overview
Description
2-(CHLOROMETHYL)-3-ISOBUTYL-5-(4-TOLUIDINO)-3H-ANTHRA[1,2-D]IMIDAZOLE-6,11-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a chloromethyl group, an isobutyl group, and a toluidino group attached to an anthra[1,2-d]imidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROMETHYL)-3-ISOBUTYL-5-(4-TOLUIDINO)-3H-ANTHRA[1,2-D]IMIDAZOLE-6,11-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The chloromethyl, isobutyl, and toluidino groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted imidazole core with the anthraquinone moiety under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(CHLOROMETHYL)-3-ISOBUTYL-5-(4-TOLUIDINO)-3H-ANTHRA[1,2-D]IMIDAZOLE-6,11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups
Reduced Derivatives: Compounds with reduced functional groups
Substituted Derivatives: Compounds with new functional groups replacing the chloromethyl group
Scientific Research Applications
2-(CHLOROMETHYL)-3-ISOBUTYL-5-(4-TOLUIDINO)-3H-ANTHRA[1,2-D]IMIDAZOLE-6,11-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(CHLOROMETHYL)-3-ISOBUTYL-5-(4-TOLUIDINO)-3H-ANTHRA[1,2-D]IMIDAZOLE-6,11-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways, such as those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(CHLOROMETHYL)BENZIMIDAZOLE: Shares the chloromethyl group and imidazole core but lacks the anthraquinone moiety.
2-ISOBUTYLIMIDAZOLE: Contains the isobutyl group and imidazole core but lacks the chloromethyl and toluidino groups.
5-(4-TOLUIDINO)IMIDAZOLE: Features the toluidino group and imidazole core but lacks the chloromethyl and isobutyl groups.
Uniqueness
2-(CHLOROMETHYL)-3-ISOBUTYL-5-(4-TOLUIDINO)-3H-ANTHRA[1,2-D]IMIDAZOLE-6,11-DIONE is unique due to its combination of functional groups and the anthraquinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H24ClN3O2 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(4-methylanilino)-3-(2-methylpropyl)naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C27H24ClN3O2/c1-15(2)14-31-21-12-20(29-17-10-8-16(3)9-11-17)23-24(25(21)30-22(31)13-28)27(33)19-7-5-4-6-18(19)26(23)32/h4-12,15,29H,13-14H2,1-3H3 |
InChI Key |
TWVLDBIZOTXEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)N=C(N3CC(C)C)CCl |
Origin of Product |
United States |
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